molecular formula C18H19N5O2 B2765109 1-phenyl-5-(1H-pyrrol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1798672-91-9

1-phenyl-5-(1H-pyrrol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2765109
CAS RN: 1798672-91-9
M. Wt: 337.383
InChI Key: GORYPYFOFAIINA-UHFFFAOYSA-N
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Description

1-phenyl-5-(1H-pyrrol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality 1-phenyl-5-(1H-pyrrol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-5-(1H-pyrrol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Structural Analysis

One area of research focuses on the synthetic methodologies and structural analysis of triazole derivatives. For instance, studies on the crystal structure of 5-Phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide showcased rearrangements leading to its formation, highlighting the intricacies of triazole chemistry and its potential for creating compounds with novel properties (L'abbé et al., 2010).

Biological Evaluation of Triazole Derivatives

Research into the biological evaluation of triazole derivatives reveals their potential as therapeutic agents. For example, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016) demonstrate the versatility of triazole compounds in medicinal chemistry, suggesting similar possibilities for the compound .

Heterocyclic Derivative Syntheses

The synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation showcases the chemical flexibility of triazole-containing compounds (Bacchi et al., 2005). This study underscores the compound's potential in the development of new chemical entities with significant applications.

Inhibition of Soluble Epoxide Hydrolase

Investigations into 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase (Thalji et al., 2013) highlight the therapeutic potential of triazole derivatives in modulating enzymatic pathways, pointing towards the possible pharmacological applications of the compound under discussion.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-17(19-13-15-9-6-12-25-15)16-18(22-10-4-5-11-22)23(21-20-16)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORYPYFOFAIINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-5-(1H-pyrrol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

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